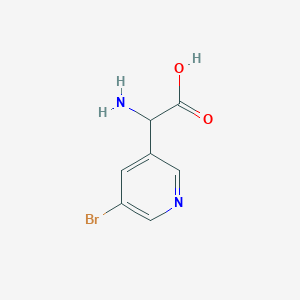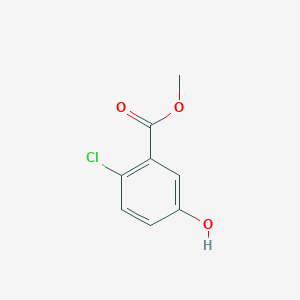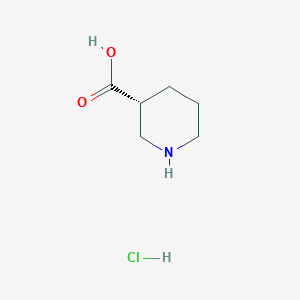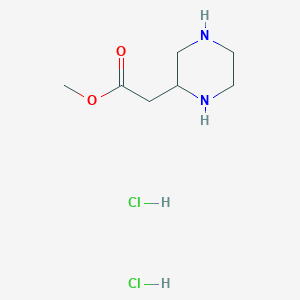
4-(4-Bromo-1,3-thiazol-2-yl)pyridine
Descripción general
Descripción
“4-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 1142195-11-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H . This indicates that the compound consists of a pyridine ring attached to a thiazole ring via a carbon atom. The thiazole ring carries a bromine atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
- Synthesis and Biological Activities : Compounds including pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities. For instance, Zn(II) complexes with pyridine thiazole derivatives demonstrated higher biological activity than free ligands, with specificity for certain bacteria and cancer cell lines (Zou et al., 2020).
Chemical Properties and Synthesis
- Synthesis and Crystal Structures : Studies have explored the synthesis and structural properties of various pyridine thiazole derivatives, contributing to understanding their chemical behaviors and potential applications (Baker et al., 1991).
- Complex Formation : Pyridine thiazole compounds have been studied for their ability to form complexes with metals, which is crucial for various chemical and pharmaceutical applications (Papapida Pornsuriyasak et al., 2008).
Photoreactions and Excited-State Processes
- Photoreactions in Pyridine Derivatives : Research into pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines, reveals their ability to exhibit multiple types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. This is significant for developing materials with novel optical properties (Vetokhina et al., 2012).
Novel Drug Synthesis
- One-Pot Synthesis for Antimicrobial Agents : Pyridine thiazole derivatives have been synthesized through one-pot reactions for potential use as antimicrobial drugs. These compounds showed promising activity against various microbes (Abdelrazek et al., 2019).
- Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules have been synthesized and tested for their antiproliferative action against various cancer cell lines, showing high activity and suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Ligand Synthesis and Chemical Analysis
- Chelate Intermediate for Time-Resolved Fluorescence Immunoassay : Research on pyridine derivatives includes the synthesis of chelate intermediates for time-resolved fluorescence immunoassays, which is crucial for enhancing analytical methodologies in biochemistry (Pang Li-hua, 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Propiedades
IUPAC Name |
4-bromo-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYFILMBWMMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)







